3-((1-Ethyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-6-quinolyl)azo)isothiazolo(3,4-b)pyridine-5-carbonitrile
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Overview
Description
“3-((1-Ethyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-6-quinolyl)azo)isothiazolo(3,4-b)pyridine-5-carbonitrile” is a complex organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((1-Ethyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-6-quinolyl)azo)isothiazolo(3,4-b)pyridine-5-carbonitrile” can be achieved through a multi-step process involving the following key steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Azo Coupling Reaction: The quinoline derivative is then subjected to an azo coupling reaction with a diazonium salt, which is prepared by diazotizing an aromatic amine with nitrous acid.
Formation of the Isothiazolo-Pyridine Moiety: The final step involves the cyclization of the intermediate product with a suitable reagent to form the isothiazolo-pyridine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-nitrogen double bond, leading to the formation of nitro derivatives.
Reduction: Reduction of the azo group can yield amine derivatives, which can further react to form various products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Nitro derivatives and other oxidized products.
Reduction: Amine derivatives and related compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as a precursor for the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its azo group can be used to label proteins and other biomolecules.
Medicine
Potential applications in medicine include its use as a drug candidate for targeting specific enzymes or receptors. Its unique structure may allow for selective binding to biological targets.
Industry
In the industrial sector, the compound can be used as a dye or pigment due to its vivid color. It can also be used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The azo group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. The quinoline and isothiazolo-pyridine moieties can bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-Ethyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-6-quinolyl)azo)benzonitrile
- 3-((1-Ethyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-6-quinolyl)azo)thiazolo(3,4-b)pyridine-5-carbonitrile
Uniqueness
The unique combination of the quinoline derivative and the isothiazolo-pyridine moiety sets this compound apart from similar compounds. This unique structure may confer specific properties, such as enhanced binding affinity to biological targets or improved stability under certain conditions.
Properties
CAS No. |
84000-69-1 |
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Molecular Formula |
C22H24N6S |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-[(1-ethyl-2,2,4,7-tetramethyl-3,4-dihydroquinolin-6-yl)diazenyl]-[1,2]thiazolo[3,4-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C22H24N6S/c1-6-28-19-7-13(2)18(9-16(19)14(3)10-22(28,4)5)25-26-21-17-8-15(11-23)12-24-20(17)27-29-21/h7-9,12,14H,6,10H2,1-5H3 |
InChI Key |
GXFUXIFXTBCGTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C(=C2)C)N=NC3=C4C=C(C=NC4=NS3)C#N)C(CC1(C)C)C |
Origin of Product |
United States |
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